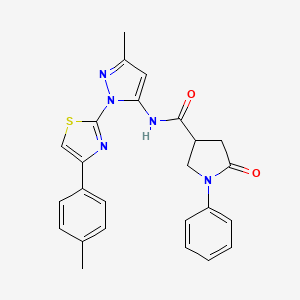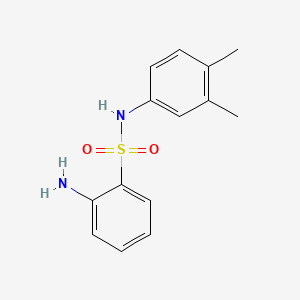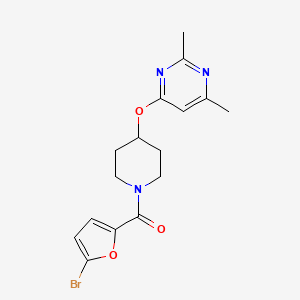
5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indoline group (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring), a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom), and halogen substitutions (bromine and chlorine atoms). These features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline ring system, the sulfonamide group, and the halogen substitutions. The presence of these functional groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromine and chlorine atoms could potentially undergo substitution reactions, and the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the sulfonamide group could affect its solubility, while the aromatic indoline group could influence its stability and reactivity .Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
- Sulfonamide derivatives have been explored for their potential antiviral activities. For example, certain sulfonamide compounds exhibited anti-tobacco mosaic virus activity, indicating their potential utility in antiviral research (Chen et al., 2010). Additionally, novel coumarin-6-sulfonamides with a free C4-azidomethyl group have shown promising in vitro antibacterial and anti-fungal activities, suggesting their application in combating microbial infections (Basanagouda et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-6-8-16(9-7-15)22-19-12-20(21(24)25-4)23-18-10-5-14(3)11-17(18)19/h5-13H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKPVOAEQZTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)


![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)
![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)
![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)
![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)